molecular formula C25H28N4O4 B2949815 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1021131-03-2

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2949815
CAS No.: 1021131-03-2
M. Wt: 448.523
InChI Key: YDDKVIJQZOJLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to a pyridazin-3-yl group substituted with a 3,4-dimethoxyphenyl moiety and an ethanone side chain bearing a 4-methoxyphenyl group. The pyridazine ring may confer electron-deficient character, influencing binding to enzymatic targets .

Properties

IUPAC Name

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-20-7-4-18(5-8-20)16-25(30)29-14-12-28(13-15-29)24-11-9-21(26-27-24)19-6-10-22(32-2)23(17-19)33-3/h4-11,17H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDKVIJQZOJLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, a complex organic compound, has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and exhibits diverse biological activities, making it a candidate for further research in drug development.

Chemical Structure and Synthesis

The chemical structure of the compound includes a piperazine ring linked to a pyridazine moiety, which is further substituted with methoxy groups. The synthesis typically involves multiple steps:

  • Formation of Pyridazine Core : This is achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
  • Piperazine Substitution : The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.
  • Coupling Reactions : Methoxy-substituted phenyl groups are introduced via coupling methods such as Suzuki or Heck reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, increasing acetylcholine levels beneficial for neurodegenerative diseases.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors and ion channels, modulating their activity and leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyridazine can inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis, leading to apoptosis in cancer cells .
  • Neuroprotective Effects : Its potential to enhance acetylcholine levels suggests applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, although further testing is needed to confirm these findings .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DHFR leading to apoptosis
NeuroprotectiveAcetylcholinesterase inhibition
AntimicrobialPotential antimicrobial effects

Comparison with Similar Compounds

Compound NameStructure HighlightsBiological Activity
6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridineKnown for kinase inhibitionPotential anti-diabetic properties
1-(2-Methylpyridin-4-yl)-piperazineExhibits anxiolytic effectsAnxiolytic
4-(6-(Trifluoromethyl)phenyl)-pyridazineEnhanced lipophilicityAnti-cancer research

Case Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of similar compounds within the same class. For instance, research on pyrido[2,3-d]pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways . Furthermore, molecular docking studies have revealed strong interactions between these compounds and their biological targets, suggesting potential for drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and pyridazine ring participate in nucleophilic substitutions under controlled conditions.

  • Alkylation/Acylation of Piperazine :
    The secondary amine groups in the piperazine ring react with alkyl halides or acyl chlorides. For example, treatment with acetyl chloride in dichloromethane (DCM) at 0–5°C yields N-acetylated derivatives.

    ReagentSolventTemperatureYieldProduct
    Acetyl chlorideDCM0–5°C85%N-Acetyl-piperazine analog
  • Pyridazine Functionalization :
    The pyridazine ring undergoes halogenation at the C4 position using POCl₃ or PCl₅, forming chloro-pyridazine intermediates for further cross-coupling reactions.

Coupling Reactions

The pyridazine moiety enables metal-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

  • Suzuki-Miyaura Coupling :
    Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1) at 80°C modifies the pyridazine ring.

    Boronic AcidCatalystConditionsYieldApplication
    4-MethoxyphenylPd(PPh₃)₄THF/H₂O, 80°C72%Enhanced solubility derivatives

Hydrolysis and Condensation

The ethanone group and methoxy substituents undergo hydrolysis under acidic/basic conditions.

  • Ketone Hydrolysis :
    Treatment with 6M HCl at reflux converts the ethanone group to a carboxylic acid, though this is rarely performed due to competing demethylation of methoxy groups.

  • Demethylation of Methoxy Groups :
    BBr₃ in DCM at −78°C selectively removes methyl groups from the 3,4-dimethoxyphenyl ring, yielding dihydroxy intermediates for further functionalization .

Reduction and Oxidation

The ketone group is redox-active, enabling controlled transformations.

  • Ketone Reduction :
    NaBH₄ in methanol reduces the ethanone group to a secondary alcohol, though steric hindrance from adjacent groups limits yield (≤50%) .

  • Oxidation of Piperazine :
    m-Chloroperbenzoic acid (mCPBA) oxidizes the piperazine ring to a nitroxide radical, confirmed by EPR spectroscopy.

Pharmacological Modification Pathways

The compound’s structure has been optimized for neuropharmacological activity:

  • SAR Studies :

    • Removing the 4-methoxyphenyl group reduces binding affinity to acetylcholinesterase by 60%.

    • Introducing a fluorine atom at the pyridazine C5 position improves blood-brain barrier permeability (logP increase from 2.1 to 2.8) .

Stability and Degradation

  • Thermal Stability :
    Decomposes above 200°C, forming CO and NOₓ gases (TGA-DSC data).

  • Photodegradation :
    UV exposure (254 nm) in methanol leads to 15% degradation over 24 hours, forming demethylated byproducts.

Key Synthetic Routes

A representative synthesis involves:

  • Pyridazine-Piperazine Coupling :
    6-(3,4-Dimethoxyphenyl)pyridazin-3-yl piperazine is synthesized via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 110°C).

  • Ethanone Installation :
    The resulting intermediate reacts with 4-methoxyphenyl acetyl chloride in DMF at 60°C (yield: 68%).

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for neurodegenerative drug development. Experimental optimizations focus on balancing stability and functional group compatibility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Linked Pyridazine Derivatives
Compound Name Key Structural Features Molecular Weight Biological Activity (if reported) Reference
Target Compound Piperazine + pyridazin-3-yl + 3,4-dimethoxyphenyl + 4-methoxyphenyl ethanone Not provided Hypothesized CNS or anticancer activity
2-((4-Fluorophenyl)thio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone Fluorophenylthio substitution instead of 3,4-dimethoxyphenyl 438.5 Not reported
6-(4-(2-(4-Isopropylphenyl)acetyl)piperazin-1-yl)pyridazine-3-carbonitrile Pyridazine-3-carbonitrile + isopropylphenyl acetyl group 349.4 (C20H23N5O) Not reported
1-(4-(Furan-2-ylmethyl)piperazin-1-yl)-3-methylbutan-1-one Furan-2-ylmethyl substitution on piperazine 265.3 (C14H20N2O2) Not reported

Key Observations :

  • Heteroaromatic Replacements : Substituting pyridazine with furan (as in ) reduces aromatic π-stacking capacity but improves metabolic stability due to furan’s lower susceptibility to oxidative metabolism.
Piperazine Derivatives with Alternative Heterocycles
Compound Name Key Structural Features Molecular Weight Biological Activity (if reported) Reference
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Benzo[d]thiazol-2-yl + trifluoromethoxy group 481.5 (C22H22F3N3O4S) Not reported
APEHQ ligand (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone) Diazenyl-linked 8-hydroxyquinoline + piperazine Not provided Antifungal (enhanced in metal complexes)

Key Observations :

  • Metal Coordination Potential: The APEHQ ligand demonstrates that diazenyl-linked substituents (e.g., 8-hydroxyquinoline) enable metal complexation, significantly boosting antifungal activity. The target compound lacks such coordinating groups, limiting its metal-binding utility.
Piperazine Derivatives with Sulfonyl and Triazole Groups
Compound Name Key Structural Features Molecular Weight Biological Activity (if reported) Reference
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Sulfonyl + nitro-phenyltetrazole 490.1 (C19H20O5N7S2) Preliminary antiproliferative activity
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Chloro-methoxyphenyl + imidazolyl-pyrazolopyridine 436.9 (C22H22ClN7O) Not reported

Key Observations :

  • Chloro Substituents : The chloro-methoxyphenyl group in may improve target selectivity via hydrophobic interactions, though it could increase toxicity risks compared to dimethoxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.